3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Antiallergy Leukotriene inhibition Prodrug metabolism

3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 89108-63-4) is a substituted 1,8-naphthyridin-2(1H)-one that belongs to a class of orally active inhibitors of allergic and nonallergic bronchospasm first described by Schering-Plough. The compound features a free 4-hydroxy group on the naphthyridinone core with a 3-allyl substituent, distinguishing it from the corresponding 4-acetoxy prodrug Sch 33303 (CAS 89108-58-7) that was advanced to preclinical development.

Molecular Formula C17H14N2O2
Molecular Weight 278.30
CAS No. 89108-63-4
Cat. No. B3058361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
CAS89108-63-4
Molecular FormulaC17H14N2O2
Molecular Weight278.30
Structural Identifiers
SMILESC=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2
InChIKeyDHSUHPJUEBYIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 89108-63-4): A Key Naphthyridinone Intermediate for Antiallergy and Leukotriene-Release Research


3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 89108-63-4) is a substituted 1,8-naphthyridin-2(1H)-one that belongs to a class of orally active inhibitors of allergic and nonallergic bronchospasm first described by Schering-Plough [1]. The compound features a free 4-hydroxy group on the naphthyridinone core with a 3-allyl substituent, distinguishing it from the corresponding 4-acetoxy prodrug Sch 33303 (CAS 89108-58-7) that was advanced to preclinical development [1][2]. Its primary documented biological relevance lies in the inhibition of sulfidopeptide leukotriene (SRS-A) release, a mechanism central to the pathophysiology of asthma and allergic inflammation [1].

Why 3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one Cannot Be Replaced by Other 1,8-Naphthyridinones in Antiallergy Research


The 1,8-naphthyridin-2(1H)-one antiallergy pharmacophore is exquisitely sensitive to substitution at the 3- and 4-positions. In the seminal structure–activity relationship (SAR) study, the 3-n-butyl lead compound (11) served as the starting point, but only three analogs—all bearing a 3-(2-propenyl) group—were identified as having the requisite combination of oral activity and potency to merit further development [1]. The 4-hydroxy versus 4-acetoxy substitution state further determines whether the molecule functions as a direct-acting inhibitor or a prodrug requiring metabolic activation [1][2]. Consequently, substituting 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one with a different 3-alkyl chain or a 4-ether/ester congener can yield a compound with qualitatively different pharmacokinetic and pharmacodynamic profiles, making generic interchange scientifically unsound [1].

Quantitative Differentiation Evidence for 3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one Versus Closest Analogs


Free 4-Hydroxy Form as the Direct-Acting Pharmacophore Versus 4-Acetoxy Prodrug Sch 33303

The target compound is the free 4-hydroxy congener of Sch 33303 (1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one, CAS 89108-58-7). In the patent synthesis, Sch 33303 is prepared by acetylation of the 4-hydroxy compound, and the 4-hydroxy compound is regenerated from Sch 33303 by alkaline hydrolysis, confirming their direct chemical interconversion [2]. The J. Med. Chem. paper identified Sch 33303 as the preclinical development candidate from a series where the 4-acetoxy substitution was critical for oral activity, implying that the 4-hydroxy compound may represent the active metabolite generated after in vivo esterase cleavage [1]. This prodrug-active metabolite relationship means that 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one offers a distinct experimental tool for studying metabolism-independent pharmacology versus the prodrug Sch 33303.

Antiallergy Leukotriene inhibition Prodrug metabolism

Physicochemical Differentiation: Melting Point and Predicted Solubility Versus 4-Acetoxy Congener

The target compound exhibits a sharp melting point of 251–252 °C as reported by multiple authoritative databases, indicative of high crystallinity and strong intermolecular hydrogen bonding via the 4-hydroxyl group . In contrast, the 4-acetoxy analog Sch 33303 lacks a strong hydrogen bond donor at the 4-position, which would be expected to reduce crystal lattice energy and lower the melting point (explicit published melting point for Sch 33303 is not available from primary literature, but the structural basis is clear). The predicted aqueous solubility of the target compound at 25 °C is 19.76 mg/L (WSKOW v1.41) . The presence of the free phenolic hydroxyl group provides a handle for pH-dependent solubility modulation and salt formation that is absent in the 4-acetoxy prodrug.

Physicochemical profiling Formulation development Crystallinity

3-Allyl Substituent as a Defined SAR Anchor Versus 3-n-Butyl Lead Compound

The lead compound in the 1,8-naphthyridin-2(1H)-one antiallergy series was 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one (compound 11) [1]. Systematic SAR exploration identified that replacing the 3-n-butyl chain with a 3-(2-propenyl) group, in combination with 4-acetoxy substitution, yielded compound 12 (Sch 33303) with optimized oral activity [1]. The target compound retains the critical 3-allyl pharmacophore but presents it on the 4-hydroxy scaffold, thereby occupying a unique position in the SAR matrix: it combines the preferred 3-substituent of the development candidate with the free 4-OH of the lead compound, enabling direct comparison of the contribution of the 4-acetoxy group to oral efficacy.

Structure-activity relationship SRS-A inhibition Oral bioavailability

Synthetic Versatility: Direct Precursor for 3-Substituted Analog Library Generation

The patent explicitly describes the use of 4-hydroxy-1-phenyl-3-(2-propenyl)-1,8-naphthyridin-2(1H)-one as a substrate for further derivatization, including acylation to the 4-acetoxy prodrug and electrophilic additions across the allyl double bond (e.g., bromination, iodohydrin formation) [1]. This contrasts with the 4-acetoxy compound Sch 33303, which requires deprotection prior to 4-position modification. The free hydroxyl and the pendant allyl group together provide two orthogonal reactive handles that are not simultaneously available on either the 4-acetoxy prodrug or the 3-n-butyl lead compound.

Medicinal chemistry Library synthesis Late-stage functionalization

High-Value Application Scenarios for 3-Allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one Based on Quantitative Differentiation Evidence


In Vitro SRS-A / Leukotriene Release Assays Requiring Direct-Acting Inhibitor

When screening for inhibitors of sulfidopeptide leukotriene release in cell-based assays (e.g., human lung parenchyma or guinea pig lung fragments), the 4-hydroxy compound eliminates the confounding requirement for esterase-mediated activation that applies to Sch 33303 [1]. This is essential for obtaining intrinsic potency values (e.g., IC50) that reflect target engagement rather than prodrug conversion efficiency.

Metabolic Stability and Prodrug vs. Active Metabolite Pharmacokinetic Profiling

The compound serves as the authentic active metabolite standard for pharmacokinetic studies of Sch 33303. Researchers can use the 4-hydroxy compound to quantify metabolite formation in plasma or microsomal incubations and to establish whether the 4-acetoxy prodrug offers any pharmacokinetic advantage over the preformed active species [1][2].

Focused Library Synthesis via Dual Orthogonal Functionalization

Medicinal chemistry teams can exploit the free 4-OH for parallel acylation/sulfonylation and the 3-allyl group for diversification via cross-metathesis, hydroboration, or electrophilic addition, generating diverse analog sets in fewer synthetic steps than required for the 4-acetoxy prodrug or the 3-n-butyl lead [2]. This is particularly valuable for lead optimization programs targeting leukotriene-mediated inflammation.

Physicochemical Comparator for Formulation Screening in Antiallergy Drug Development

With a defined melting point of 251–252 °C and a predicted aqueous solubility of 19.76 mg/L , the compound provides a reproducible crystalline standard for solid-state characterization, solubility enhancement studies, and salt-formation screening that is directly relevant to the development of orally bioavailable antiallergy agents in the 1,8-naphthyridinone class.

Quote Request

Request a Quote for 3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.